Sub-Micromolar Potency: 74a vs. Ruthenium Red, Osthole, Dyclonine, and V-39
TRPV3 antagonist 74a exhibits a KB value of 0.56 μM in functional antagonism assays and an IC50 of 0.38 μM (pIC50 = 6.4) [1]. This potency is comparable to ruthenium red (TRPV3 IC50 ~250 nM) but without ruthenium red's broad off-target activity on TRPV1, TRPA1, and voltage-gated calcium channels [2]. In contrast, natural inhibitors osthole (IC50 = 37.0 ± 1.9 μM) [3] and dyclonine (IC50 = 16.2 ± 0.72 μM to 29.8 ± 5.3 μM) [4] are 30–100× less potent. Synthetic antagonist V-39 (IC50 = 18.0 ± 1.1 μM) shows >40× weaker inhibition [5]. Thus, 74a provides sub-micromolar TRPV3 inhibition without the confounding polypharmacology of ruthenium red.
| Evidence Dimension | TRPV3 inhibitory potency |
|---|---|
| Target Compound Data | KB = 0.56 μM; IC50 = 0.38 μM (pIC50 = 6.4) |
| Comparator Or Baseline | Ruthenium red: TRPV3 IC50 ~250 nM (pIC50 6.0–6.4); Osthole: IC50 37.0 ± 1.9 μM; Dyclonine: IC50 16.2–29.8 μM; V-39: IC50 18.0 ± 1.1 μM |
| Quantified Difference | 74a is 30–100× more potent than osthole/dyclonine; >40× more potent than V-39; comparable potency to ruthenium red but with superior selectivity |
| Conditions | Human TRPV3 expressed in HEK293 cells; whole-cell patch clamp electrophysiology (IC50) or functional Ca2+ flux (KB) |
Why This Matters
High potency enables lower compound usage and reduced off-target risk at experimental concentrations.
- [1] Guide to Pharmacology. compound 74a: pIC50 = 6.4 (IC50 = 3.8×10-7 M). View Source
- [2] Guide to Pharmacology. ruthenium red: TRPV3 pIC50 = 6.0. View Source
- [3] Sun W, et al. Mol Pharmacol. 2018;94(4):1164-1173. Osthole IC50 = 37.0 ± 1.9 μM. View Source
- [4] Liu Q, et al. Dyclonine IC50 = 16.2 ± 0.72 μM (n=11). PMC 2021. View Source
- [5] V-39 TRPV3 IC50 = 18.0 ± 1.1 μmol·L-1 (n=4). View Source
